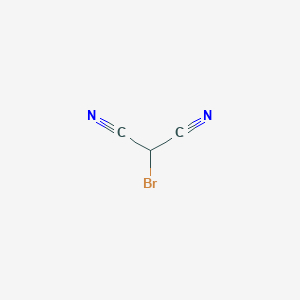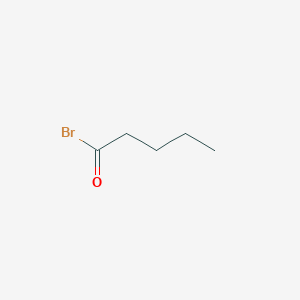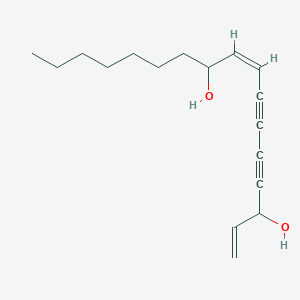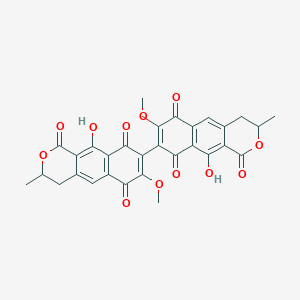
6-Ethyl-2-naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2-naphthalenol is a chemical compound with the molecular formula C12H12O . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol, but more reactive .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with a hydroxyl group at the 2nd position and an ethyl group at the 6th position . The molecular weight is 172.22 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Relevant Papers Several papers were found during the search, including studies on the synthesis of naphthalene derivatives , the design and synthesis of Strychnidin-oxiran-naphthalenol derivatives , and the recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . These papers could provide further insights into the properties and potential applications of this compound and related compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
6-Ethyl-2-naphthalenol is a compound that could be analogously involved in various synthesis and chemical reaction studies, similar to its close relatives in the naphthalene series. For instance, studies on the photochemistry of naphthyl derivatives explore their potential for intramolecular electron transfer mechanisms, useful in the development of fluorescent probes and understanding photochemical reactions (Morley & Pincock, 2001). Moreover, the platinum-catalyzed hydroarylation of aryl enynes demonstrates the synthesis of functionalized naphthalenes, indicating a method for creating naphthalene derivatives with varied substituents, potentially including this compound (Kang, Kim, Oh, & Lee, 2012).
Material Science and Catalysis
The study of Co(II), Ni(II), Cu(II), and Zn(II) complexes with unsymmetrical tetradentate Schiff bases ligands, including naphthalene derivatives, reveals their promising application in material science and as catalysts in various chemical reactions. These complexes showcase potential utility in catalysis, magnetic materials, and optical applications due to their unique structural and electronic properties (Al-Nama & AL Nidaa, 2019).
Photophysical Studies
Investigations into the photophysical properties of naphthalene derivatives, such as the study of probes like Acrylodan and Prodan, are crucial for understanding solvent effects on fluorescence. These studies can lead to the development of new fluorescent probes for bioimaging and diagnostics, highlighting the importance of structural modification in naphthalene compounds to tailor their photophysical properties for specific applications (Cerezo et al., 2001).
Environmental Applications
Naphthalene derivatives have been studied for their reaction with the nitrate radical, providing insights into atmospheric chemistry and the environmental fate of polycyclic aromatic hydrocarbons. This research contributes to our understanding of air pollution and the mechanisms of night-time atmospheric reactions, with implications for environmental protection and policy (Phousongphouang & Arey, 2002).
Propiedades
IUPAC Name |
6-ethylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMPNDTINUJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


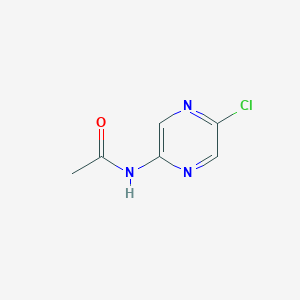

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)


